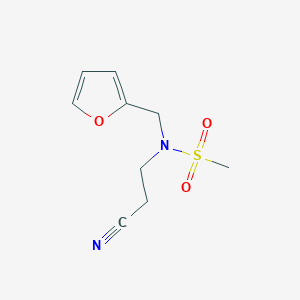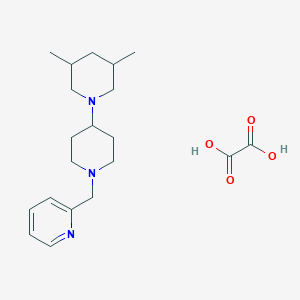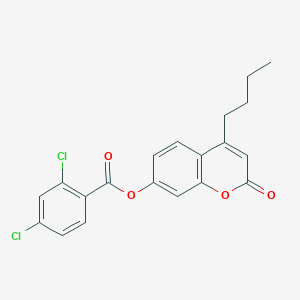
N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide
描述
N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide involves its ability to inhibit the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the body fluids. Additionally, this compound has been found to affect the activity of other enzymes and receptors, which may contribute to its overall effects on biological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including its ability to modulate the activity of various enzymes and receptors. This compound has been shown to affect the activity of carbonic anhydrase, GABA receptors, and potassium channels, among others. Additionally, this compound has been found to have effects on the regulation of acid-base balance, electrolyte balance, and fluid balance in the body.
实验室实验的优点和局限性
N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide has several advantages for use in lab experiments, including its ability to modulate the activity of various enzymes and receptors, and its effects on the regulation of acid-base balance, electrolyte balance, and fluid balance. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research involving N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide, including investigations into its effects on specific enzymes and receptors, as well as studies on its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on biological processes. Overall, this compound represents a valuable tool for investigating various biological processes and has the potential to lead to new insights and therapeutic strategies.
科学研究应用
N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to affect the activity of other enzymes and receptors, including GABA receptors and potassium channels.
属性
IUPAC Name |
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-15(12,13)11(6-3-5-10)8-9-4-2-7-14-9/h2,4,7H,3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKXLGSHSBKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC#N)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3969380.png)


![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3969401.png)
![1-phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969412.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B3969415.png)

![2-{4-[1-(3-methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969443.png)
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3969444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3969448.png)
![4-ethoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3969452.png)
![allyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3969458.png)
